N-(4-butylphenyl)ethanesulfonamide

Description

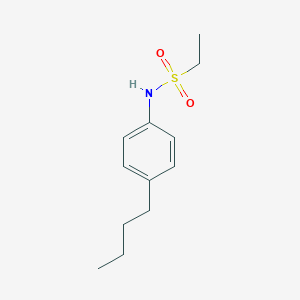

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2S |

|---|---|

Molecular Weight |

241.35 g/mol |

IUPAC Name |

N-(4-butylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-3-5-6-11-7-9-12(10-8-11)13-16(14,15)4-2/h7-10,13H,3-6H2,1-2H3 |

InChI Key |

KMEVRAUGBSPIAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Butylphenyl Ethanesulfonamide and Its Analogues

Direct Synthetic Routes to Ethanesulfonamide (B75362) Derivatives

The formation of the sulfonamide bond is the critical step in synthesizing N-(4-butylphenyl)ethanesulfonamide. This is most commonly achieved through amidation or sulfonylation reactions.

Amidation-Based Synthesis

Amidation reactions represent a classical and widely employed method for constructing the S-N bond in sulfonamides. thieme-connect.com This approach typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would involve the reaction of ethanesulfonyl chloride with 4-butylaniline (B89568). This method is often favored for its high yields and the ready availability of the starting materials. thieme-connect.comresearchgate.net

A general representation of this reaction is as follows:

CH₃CH₂SO₂Cl + H₂N-C₆H₄-(CH₂)₃CH₃ → CH₃CH₂SO₂NH-C₆H₄-(CH₂)₃CH₃ + HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Sulfonylation Reactions in this compound Formation

Sulfonylation reactions provide an alternative and versatile approach to sulfonamide synthesis. These methods can involve various sulfur-containing reagents and can be particularly useful when the corresponding sulfonyl chloride is not readily accessible.

One notable method involves the use of sulfonic acids or their salts. For instance, sulfonic acids can react directly with amines under microwave irradiation, showing good functional group tolerance and high yields. researchgate.net Another approach utilizes sulfonate salts in the presence of cyanuric chloride and a base to produce sulfonamides efficiently at room temperature. organic-chemistry.org

Furthermore, innovative one-pot, three-component reactions have been developed. For example, nitroarenes can react with (hetero)arylboronic acids and potassium pyrosulfite to yield a diverse range of sulfonamides. organic-chemistry.org This highlights the expanding toolkit available to chemists for the synthesis of these important compounds.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies on the availability of its key precursors: 4-butylaniline and an ethanesulfonyl source, typically ethanesulfonyl chloride.

4-Butylaniline can be prepared through various standard organic chemistry transformations. A common route involves the Friedel-Crafts acylation of benzene (B151609) with butyryl chloride to form butyrophenone, followed by a Clemmensen or Wolff-Kishner reduction of the ketone to yield butylbenzene (B1677000). Nitration of butylbenzene followed by reduction of the nitro group affords 4-butylaniline.

Ethanesulfonyl chloride is commercially available but can also be synthesized in the laboratory. A common method is the oxidative chlorination of ethanethiol. researchgate.net

Functional group interconversions play a crucial role in expanding the diversity of sulfonamide analogues. For instance, a carboxylic acid group can be converted to a sulfonyl chloride, which can then be reacted with an amine to form a sulfonamide. nih.govacs.orgacs.org This strategy allows for the synthesis of sulfonamide analogues from readily available carboxylic acids. nih.govacs.orgacs.org

Catalytic Approaches in this compound Synthesis

Catalysis has emerged as a powerful tool in organic synthesis, and the formation of sulfonamides is no exception. Various metal-based catalysts have been shown to facilitate these reactions, often under milder conditions and with broader substrate scopes.

Copper-catalyzed reactions have been employed for the N-arylation of sulfonamides and the amidation of C-H bonds. researchgate.netorganic-chemistry.org For example, copper catalysts can mediate the coupling of sulfonamides with aryl halides.

Indium-catalyzed sulfonylation of amines with sulfonyl chlorides provides an efficient route to a wide range of sulfonamides, including those derived from less nucleophilic and sterically hindered anilines. researchgate.netorganic-chemistry.org

Palladium-catalyzed reactions are also utilized in sulfonamide synthesis. researchgate.neteurekaselect.com For instance, palladium catalysts can be used in cross-coupling reactions to form the C-N bond in N-arylsulfonamides. thieme-connect.com

A novel approach leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides in a one-pot process, which are then aminated to form sulfonamides. nih.govacs.orgacs.org This method avoids the need to pre-functionalize the starting materials. nih.govacs.orgacs.org

| Catalyst | Reaction Type | Substrates | Key Advantages |

| Copper | N-arylation, C-H amidation | Sulfonamides, aryl halides, hydrocarbons | Mild conditions, functional group tolerance |

| Indium | Sulfonylation | Amines (including hindered), sulfonyl chlorides | Excellent yields, broad substrate scope |

| Palladium | Cross-coupling | Sulfonamides, aryl halides | Formation of C-N bonds |

Parallel Synthesis and Library Generation Strategies for Analogues

To explore the structure-activity relationships of this compound, the generation of a library of analogues is often necessary. Parallel synthesis and solid-phase synthesis are powerful techniques for rapidly creating a diverse set of related compounds.

In a typical solid-phase synthesis approach, one of the reactants, for example, the aniline (B41778) derivative, is attached to a solid support (resin). The sulfonylation reaction is then carried out, followed by cleavage of the product from the resin. This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away.

For instance, a library of benzopyrans has been successfully synthesized using a solid-phase approach, demonstrating the utility of this technique for creating diverse molecular scaffolds. mdpi.com Similarly, a solid-phase strategy for the synthesis of ∆5-2-oxopiperazines has been developed, highlighting the adaptability of these methods for different heterocyclic systems. researchgate.net These strategies can be adapted for the parallel synthesis of this compound analogues by varying the aniline and/or the sulfonyl chloride components.

Stereoselective Synthesis Considerations for Chiral Derivatives

The introduction of chirality into sulfonamide derivatives can have a profound impact on their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For analogues of this compound that possess a chiral center, for example, if the butyl group were replaced by a sec-butyl group, stereoselective synthetic methods would be crucial. Chiral auxiliaries, chiral catalysts, and chiral resolving agents are common tools used to achieve stereoselectivity.

Recent advances in catalysis have led to the development of enantioselective methods for the synthesis of N-C axially chiral sulfonamides through palladium-catalyzed N-allylation. nih.gov The use of chiral ligands, such as the (S,S)-Trost ligand, can induce high enantioselectivity in these transformations. nih.gov

Furthermore, the stereoselective synthesis of chiral sulfinyl compounds, which can be precursors to chiral sulfonamides, has been extensively reviewed. nih.govacs.org Methods such as the stereoselective oxidation of prochiral sulfur compounds and the conversion of one sulfinyl derivative into another are key strategies in this area. nih.govacs.org Desymmetrizing enantioselective hydrolysis of in-situ generated symmetric aza-dichlorosulfonium species has also been reported as a method to prepare chiral sulfonimidoyl chlorides, which are versatile synthons for a variety of chiral S(VI) derivatives. acs.org

Chemical Reactivity and Transformation Studies of N 4 Butylphenyl Ethanesulfonamide

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of N-(4-butylphenyl)ethanesulfonamide is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these substitutions is determined by the directing effects of the two substituents: the para-disposed butyl group and the ethanesulfonamide (B75362) group.

The n-butyl group is an alkyl group, which is known to be an activating substituent and an ortho-, para-director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect. unizin.orgopenstax.org Conversely, the N-ethanesulfonamide group (-NHSO₂Et) is a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. Despite its deactivating character, the lone pair of electrons on the nitrogen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the sulfonamide. youtube.comorganicchemistrytutor.com

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. For N-arylsulfonamides, milder, acid-free conditions have been developed, for instance, using sodium nitrite (B80452) and a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant. rsc.org This method allows for the mononitration of N-aryl sulfonamides in good yields. rsc.org For this compound, nitration is expected to yield N-(4-butyl-2-nitrophenyl)ethanesulfonamide.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the halogen in the presence of a Lewis acid catalyst. The directing effects of the substituents would favor the formation of N-(4-butyl-2-halophenyl)ethanesulfonamide.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important for forming new carbon-carbon bonds. masterorganicchemistry.com However, Friedel-Crafts reactions are often unsuccessful on aromatic rings substituted with strongly deactivating groups. libretexts.orgopenstax.org The deactivating nature of the sulfonamide group might hinder these reactions. Nevertheless, under certain conditions, such as using a more reactive acylating agent or a stronger catalyst, acylation at the positions ortho to the butyl group could be possible.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | N-(4-butyl-2-nitrophenyl)ethanesulfonamide |

| Bromination | Br₂, FeBr₃ | N-(4-butyl-2-bromophenyl)ethanesulfonamide |

| Acylation | RCOCl, AlCl₃ | N-(2-acyl-4-butylphenyl)ethanesulfonamide |

Nucleophilic Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is generally considered to be weakly nucleophilic. This is due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen's lone pair of electrons. However, under specific conditions, this nitrogen can participate in nucleophilic reactions.

One significant reaction is the nucleophilic substitution at the nitrogen atom. A notable example involves the reaction of arylsulfonamides with phosphide (B1233454) anions. This transformation allows for the efficient conversion of arylsulfonamides into other valuable compounds like phosphamides and amines. csbsju.edunih.gov

The acidity of the N-H proton of the sulfonamide allows for deprotonation by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles. For instance, N-acyl-N-alkyl sulfonamides have been employed to acylate the ε-amino groups of lysine (B10760008) residues in proteins, highlighting the potential reactivity of the sulfonamide nitrogen's environment upon modification. acs.org

Table 2: Examples of Nucleophilic Reactions at the Sulfonamide Nitrogen

| Reaction Type | Reagents | Product Type | Reference |

| Substitution with Phosphide Anion | Phosphide Anions | Phosphamides, Amines | csbsju.edunih.gov |

| Acylation (of N-acyl derivatives) | Nucleophilic Amino Acid Residues | Acylated Proteins | acs.org |

Redox Chemistry and Oxidative Transformations of the Compound

The redox chemistry of this compound involves potential transformations at both the butyl side chain and the sulfonamide group.

Oxidation of the Butyl Side Chain: Alkyl chains attached to an aromatic ring are susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring). libretexts.orglibretexts.orgunizin.orgopenstax.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the butyl group of this compound to a carboxylic acid, which would yield N-(4-carboxyphenyl)ethanesulfonamide. libretexts.orglibretexts.orgunizin.orgopenstax.org This reaction requires the presence of at least one hydrogen atom at the benzylic position, which is the case for the butyl group. csbsju.edu

Redox Reactions of the Sulfonamide Group: The sulfonamide group can also participate in redox reactions. For example, electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides. nih.govacs.org This suggests that the sulfur atom in the ethanesulfonamide group of this compound is in a high oxidation state and could potentially be reduced. Conversely, methods for synthesizing N-arylsulfonamides from nitroarenes using reducing agents like NaHSO₃ in the presence of an iron catalyst have been reported, indicating the involvement of redox processes in the formation of the N-S bond. acs.orgorganic-chemistry.org

Table 3: Potential Redox Transformations of this compound

| Reaction Type | Reagents | Potential Product |

| Side Chain Oxidation | KMnO₄, H₂O, heat | N-(4-carboxyphenyl)ethanesulfonamide |

| Electrochemical Reduction | e⁻, H⁺ | N-(4-butylphenyl)amine and ethanesulfinic acid |

Cyclization and Annulation Reactions of Related Ethanesulfonamides

While direct cyclization or annulation of this compound itself is not extensively reported, derivatives of this compound can be envisioned to undergo such reactions to form various heterocyclic structures. These reactions often require the pre-installation of a suitable functional group.

For instance, intramolecular cyclization of N-aryl amides has been demonstrated as a viable route to synthesize oxindoles. rsc.org If the ethanesulfonamide were to be replaced by or transformed into an appropriate amide functionality, similar cyclizations could be explored.

Furthermore, the cyclization of ortho-halogenated N-acylbenzylamines to form dihydroisoquinolones has been achieved under both photolytic and thermal conditions. rsc.org This suggests that an ortho-halo derivative of this compound, upon N-acylation, could potentially undergo intramolecular cyclization. Another strategy involves the cyclization of N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile with zerovalent nickel complexes. rsc.org

Thermal and Photochemical Stability in Chemical Systems

The stability of this compound under thermal and photochemical conditions is an important consideration for its synthesis, storage, and application.

Thermal Stability: Generally, sulfonamides are considered to be relatively thermally stable. However, at elevated temperatures, decomposition can occur. Studies on the thermal decomposition of nitrogen-rich heterocyclic esters have shown that decomposition often begins above 250 °C. libretexts.org The thermal decomposition of related compounds like arylnitramines proceeds via homolysis of the N-N bond, suggesting that the N-S bond in this compound could be susceptible to cleavage at high temperatures. rsc.org The degradation products would likely include 4-butylaniline (B89568) and derivatives of ethanesulfonic acid.

Photochemical Stability: Sulfonamides can undergo photochemical reactions upon exposure to UV light. The photolysis of various sulfa drugs has been studied, and it has been shown that they can degrade through cleavage of the S-N bond, leading to the formation of products like sulfanilic acid. researchgate.netmdpi.com The quantum yield of photolysis, which is a measure of the efficiency of a photochemical process, has been determined for various aromatic compounds and can vary significantly depending on the molecular structure and the reaction conditions. researchgate.netnih.govnih.gov It is expected that this compound would also exhibit photochemical reactivity, potentially leading to a mixture of degradation products upon prolonged exposure to light.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(4-butylphenyl)ethanesulfonamide. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethanesulfonyl group and the 4-butylphenyl moiety.

The ethanesulfonyl group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from their mutual coupling. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing sulfonamide group, causing them to appear further downfield compared to a simple alkane.

The 4-butylphenyl group presents a more complex set of signals. The butyl chain protons will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, often referred to as an AA'BB' system. The proton attached to the nitrogen atom of the sulfonamide group is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Butyl-CH₃ | ~0.9 | Triplet | ~7 |

| Butyl-CH₂ | ~1.3 | Sextet | ~7 |

| Butyl-CH₂ | ~1.5 | Quintet | ~7 |

| Ar-CH₂ | ~2.6 | Triplet | ~7 |

| Ethanesulfonyl-CH₃ | ~1.3 | Triplet | ~7.4 |

| Ethanesulfonyl-CH₂ | ~3.1 | Quartet | ~7.4 |

| Aromatic-H (ortho to NH) | ~7.1 | Doublet | ~8.5 |

| Aromatic-H (ortho to butyl) | ~7.2 | Doublet | ~8.5 |

| NH | Variable | Broad Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound.

The ethanesulfonyl group will display two signals, one for the methyl carbon and one for the methylene carbon.

The 4-butylphenyl group will have signals for each of the four distinct carbons in the butyl chain. The aromatic region will show four signals for the six carbons due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the nitrogen (ipso-carbon) will be shifted downfield, as will the carbon attached to the butyl group.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| Butyl-CH₃ | ~14 |

| Butyl-CH₂ | ~22 |

| Butyl-CH₂ | ~33 |

| Ar-CH₂ | ~35 |

| Ethanesulfonyl-CH₃ | ~9 |

| Ethanesulfonyl-CH₂ | ~46 |

| Aromatic C (ipso to NH) | ~135 |

| Aromatic C (ortho to NH) | ~120 |

| Aromatic C (ortho to Butyl) | ~129 |

| Aromatic C (ipso to Butyl) | ~142 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. researchgate.netlibretexts.org For this compound, cross-peaks would be expected between the adjacent protons in the butyl chain (e.g., Butyl-CH₃ and its neighboring Butyl-CH₂) and between the adjacent protons in the ethanesulfonyl group. It would also confirm the coupling between the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the Ar-CH₂ protons to the corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edulibretexts.org This is particularly useful for establishing the connectivity of the entire molecule. For example, correlations would be expected from the NH proton to the aromatic carbons ortho to the nitrogen and to the ipso-carbon. Also, the protons of the ethanesulfonyl-CH₂ group would show a correlation to the ipso-carbon of the phenyl ring through the nitrogen atom, confirming the N-S bond linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Absorption Bands of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) has very strong and characteristic absorption bands in the IR spectrum, making it easily identifiable.

SO₂ Asymmetric Stretching : A strong band is expected in the region of 1310-1320 cm⁻¹. rsc.org

SO₂ Symmetric Stretching : Another strong band is anticipated between 1143-1155 cm⁻¹. rsc.org

S-N Stretching : A band of medium to strong intensity corresponding to the S-N bond stretch is typically observed in the 895-914 cm⁻¹ range. rsc.org

N-H Stretching : The N-H stretching vibration of the sulfonamide group is expected to appear as a band in the region of 3144-3349 cm⁻¹. rsc.org The exact position and shape of this band can be influenced by hydrogen bonding.

Predicted IR Absorption Bands for the Sulfonamide Group:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3144 - 3349 | Medium to Strong |

| SO₂ Asymmetric Stretch | 1310 - 1320 | Strong |

| SO₂ Symmetric Stretch | 1143 - 1155 | Strong |

| S-N Stretch | 895 - 914 | Medium to Strong |

Note: These ranges are based on data for similar sulfonamide compounds. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. For this compound, HRMS analysis is critical for confirming its chemical formula, C₁₂H₁₉NO₂S. The exact mass is calculated and compared to the observed mass, with a very small mass error providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) offers a deeper insight into the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of the atoms within this compound. The fragmentation pattern is characteristic of the molecule's structure. For instance, the cleavage of the C-S bond and the S-N bond in the sulfonamide group, as well as fragmentations within the butyl chain and the phenyl ring, can be observed.

Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond. In the case of this compound, this would lead to characteristic fragments. The fragmentation of the N-phenyl bond can also occur, leading to the formation of a butylphenyl radical cation.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The chromophores present, namely the phenyl ring and the sulfonamide group, absorb ultraviolet or visible light, causing electrons to move from a ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule. The presence of the aromatic ring typically results in characteristic absorption bands.

Role of N 4 Butylphenyl Ethanesulfonamide As a Chemical Scaffold and Ligand in Academic Research

Design Principles for Sulfonamide-Based Chemical Scaffolds

The design of sulfonamide-based chemical scaffolds is guided by several key principles that leverage the inherent properties of the sulfonamide group (-SO₂NH-). This functional group is a versatile building block due to its synthetic accessibility, metabolic stability, and ability to form strong hydrogen bonds, which are crucial for molecular recognition at biological targets.

A primary design consideration is the geometry of the sulfonamide linker. The sulfur atom is tetrahedral, and the S-N bond has a degree of rotational restriction, which can impart a level of conformational constraint to the molecule. This pre-organization can be advantageous for binding to specific protein pockets. The sulfonamide group is also a good mimic of a peptide bond, but with increased stability against enzymatic degradation, making it a valuable component in the design of peptidomimetics.

The acidic nature of the sulfonamide proton allows it to act as a hydrogen bond donor, while the two oxygen atoms serve as strong hydrogen bond acceptors. This dual functionality enables sulfonamides to engage in a variety of interactions with biological macromolecules. The pKa of the sulfonamide proton can be modulated by the electronic nature of the substituents on the aryl ring and the nitrogen atom, allowing for fine-tuning of the molecule's ionization state and, consequently, its binding affinity and pharmacokinetic properties.

Furthermore, the arylsulfonamide moiety can be readily synthesized from corresponding anilines and sulfonyl chlorides, allowing for the creation of large and diverse libraries of compounds for high-throughput screening. The commercial availability of a wide range of substituted anilines and sulfonyl chlorides further facilitates the exploration of chemical space around the sulfonamide core.

Structure-Activity Relationship (SAR) Studies on N-(4-butylphenyl)ethanesulfonamide Analogues

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, the broader class of N-arylsulfonamides has been the subject of numerous investigations. These studies provide valuable insights into how modifications to the core structure can influence biological activity.

Exploration of Substituent Effects on Chemical Functionality

In studies of related N-arylsulfonamide scaffolds, the nature and position of substituents on the phenyl ring have been shown to be critical determinants of biological activity. For the N-(4-butylphenyl) moiety, the n-butyl group at the para position is a key feature. The length and branching of this alkyl chain can significantly impact the compound's lipophilicity, which in turn affects its membrane permeability and binding to hydrophobic pockets in target proteins.

Research on analogous compounds suggests that:

Alkyl Chain Length: Varying the length of the alkyl chain from methyl to hexyl, for instance, can lead to a "lipophilic cliff" in SAR, where a small change in chain length results in a dramatic change in potency.

Introduction of Polar Groups: The introduction of polar functional groups on the phenyl ring, such as hydroxyl or carboxyl groups, can increase water solubility and provide additional hydrogen bonding opportunities, which can be beneficial for targeting certain enzymes or receptors.

On the other side of the sulfonamide, the ethyl group of the ethanesulfonamide (B75362) moiety also offers a point for modification. Replacing the ethyl group with other alkyl or aryl substituents can influence the steric and electronic properties of the sulfonamide and its ability to fit into a binding site.

Impact of Core Structural Modifications on Molecular Interactions

Modification of the core N-(phenyl)ethanesulfonamide structure can have a profound impact on molecular interactions. Key modifications that are often explored in SAR studies include:

Modification of the Sulfonamide Linker: While less common, the sulfonamide linker itself can be modified. For example, N-methylation of the sulfonamide nitrogen removes a hydrogen bond donor, which can be a critical test for the importance of this interaction in target binding.

Conformational Restriction: Introducing conformational constraints, such as by incorporating the sulfonamide into a cyclic system (a sultam), can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

These principles are illustrated in the following hypothetical SAR table for a generic N-(4-alkylphenyl)sulfonamide targeting a hypothetical enzyme.

| Compound | R1 (on Phenyl) | R2 (on Sulfonamide) | IC50 (nM) | Comment |

| Analogue 1 | n-Butyl | Ethyl | 50 | Reference compound |

| Analogue 2 | Propyl | Ethyl | 150 | Shorter alkyl chain decreases potency |

| Analogue 3 | t-Butyl | Ethyl | 25 | Branched alkyl chain improves potency |

| Analogue 4 | n-Butyl | Methyl | 80 | Smaller group on sulfonamide is tolerated |

| Analogue 5 | n-Butyl | Phenyl | >1000 | Bulky aryl group is detrimental |

Mechanistic Studies of Biological Target Interactions (In vitro/Biophysical)

The potential biological targets of this compound and its analogues are diverse, given the wide range of activities exhibited by the sulfonamide class of compounds. Mechanistic studies are crucial for elucidating how these molecules interact with their targets at a molecular level.

Enzyme Inhibition and Activation Mechanisms

Sulfonamides are well-known inhibitors of various enzymes, most famously carbonic anhydrases. The primary mechanism of inhibition often involves the coordination of the sulfonamide anion to a metal ion cofactor (e.g., Zn²⁺) in the enzyme's active site. The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the metal, effectively blocking the enzyme's catalytic activity. The affinity and selectivity of inhibition are then modulated by the interactions of the aryl and sulfonyl substituents with the surrounding amino acid residues in the active site.

For a hypothetical interaction of this compound with an enzyme, one could envision the 4-butylphenyl group extending into a hydrophobic pocket, while the ethanesulfonamide moiety interacts with a catalytic metal or polar residues. Biophysical techniques such as X-ray crystallography and isothermal titration calorimetry (ITC) would be essential to confirm such a binding mode and determine the thermodynamic drivers of the interaction.

While less common, activation of enzymes by small molecules can also occur. In such cases, the binding of the sulfonamide could induce a conformational change that enhances the enzyme's catalytic efficiency.

Receptor Binding and Modulation Profiles

Beyond enzymes, N-arylsulfonamides have been investigated as ligands for a variety of receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. The binding of a sulfonamide ligand to a receptor can either activate (agonist), block (antagonist), or modulate its activity in other ways (e.g., allosteric modulator).

The binding profile of a compound like this compound at a panel of receptors would be determined by its three-dimensional shape and the distribution of its functional groups. The 4-butylphenyl group could serve as a "hydrophobic anchor," inserting into a non-polar region of the receptor's binding pocket. The sulfonamide core would then be positioned to form key hydrogen bonds or other polar interactions with the receptor.

The determination of a receptor binding profile typically involves radioligand binding assays or fluorescence-based assays. These experiments can provide data on the affinity (e.g., Ki or IC50 values) of the compound for a range of receptors, thus revealing its selectivity profile. A hypothetical binding profile is presented below.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Receptor A | 75 | Antagonist |

| Receptor B | 1200 | Weak Partial Agonist |

| Receptor C | >10000 | Inactive |

Such data is critical for understanding the potential therapeutic applications and off-target effects of a novel sulfonamide ligand.

Application of the N-Arylsulfonamide Scaffold as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. While this compound itself is not documented as a chemical probe, the N-arylsulfonamide scaffold is integral to the design of such tools. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, along with its chemical stability, makes it a valuable component in molecules designed for target engagement.

The development of chemical probes often involves creating molecules that can covalently bind to their target, sometimes through photoaffinity labeling, or that carry reporter tags for visualization. The N-arylsulfonamide structure can be readily modified to incorporate these functionalities. For instance, the aryl ring provides a site for the attachment of photoreactive groups or fluorescent dyes, while the sulfonamide nitrogen and the alkyl/aryl groups attached to it can be altered to fine-tune binding affinity and selectivity for the target protein.

Although a specific probe based on this compound has not been identified, the general utility of the N-arylsulfonamide scaffold suggests its potential in the development of novel chemical probes for various biological targets.

Scaffold Hopping and Lead Optimization Strategies (Chemical Design Focus)

Scaffold hopping and lead optimization are critical processes in drug discovery aimed at identifying novel, potent, and safe drug candidates. niper.gov.in The N-arylsulfonamide scaffold is frequently involved in these strategies due to its favorable physicochemical properties and synthetic accessibility.

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, often structurally novel, scaffold while retaining similar biological activity. bhsai.org This technique is employed to discover new intellectual property, improve pharmacokinetic properties, or circumvent toxicological issues associated with the original scaffold.

The N-arylsulfonamide moiety can be introduced as a bioisosteric replacement for other functional groups, such as amides or carboxylic acids, to create new chemical entities. For example, in the development of inhibitors for specific enzymes, a known inhibitor containing a carboxamide linker might be modified by replacing it with a sulfonamide group. This "hop" can lead to compounds with altered binding modes, improved metabolic stability, or enhanced cell permeability. nih.gov

Lead Optimization:

Lead optimization is the iterative process of modifying a biologically active compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). nih.gov The N-arylsulfonamide scaffold offers several handles for chemical modification during lead optimization.

Substitution on the Aryl Ring: The phenyl ring of an N-arylsulfonamide, such as the 4-butylphenyl group in this compound, is a common site for modification. Introducing different substituents can modulate lipophilicity, electronic properties, and steric interactions with the target protein, thereby influencing binding affinity and selectivity. For example, the addition of a butyl group can enhance binding to a hydrophobic pocket in the target protein.

Modification of the Sulfonamide Group: The sulfonamide nitrogen can be alkylated or incorporated into a heterocyclic ring system. This can have a significant impact on the compound's properties. For instance, methylation of the sulfonamide nitrogen in a series of Trypanosoma brucei inhibitors was shown to significantly enhance brain penetration. acs.orgnih.gov

Varying the Sulfonyl Group: The alkyl or aryl group attached to the sulfur atom (the ethanesulfonyl group in this compound) can also be varied. Replacing a small alkyl group with a larger or more complex aryl group can introduce new interactions with the target and improve potency.

A study on N-amido-phenylsulfonamide derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) demonstrated the effectiveness of modifying the sulfonamide scaffold. By replacing a phenylsulfonyl hydrazide scaffold with a phenylsulfonamide framework, researchers were able to overcome issues with regioisomer formation and poor metabolic stability. nih.gov

Below is a table summarizing the strategic modifications of the N-arylsulfonamide scaffold during lead optimization and their potential outcomes:

| Modification Strategy | Structural Change | Potential Outcomes | Example from Literature |

| Aryl Ring Substitution | Introduction of various substituents on the phenyl ring. | Improved binding affinity, selectivity, and pharmacokinetic properties. | Varies across numerous studies on sulfonamide-based inhibitors. |

| Sulfonamide N-Alkylation | Addition of an alkyl group to the sulfonamide nitrogen. | Enhanced CNS penetration, altered metabolic stability. | Methylation of a pyrazole (B372694) sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase. acs.orgnih.gov |

| Sulfonyl Group Variation | Replacement of the alkyl/aryl group on the sulfur atom. | New interactions with the target, improved potency. | General strategy in medicinal chemistry. |

| Bioisosteric Replacement | Replacing other functional groups (e.g., amides) with a sulfonamide. | Improved metabolic stability, novel intellectual property. | Replacement of N-carboxy-phenylsulfonyl hydrazide with N-carboxy-phenylsulfonamide. nih.gov |

Emerging Research Directions and Future Perspectives in N 4 Butylphenyl Ethanesulfonamide Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine in the presence of a base, a method that can generate significant waste. wikipedia.org Modern synthetic chemistry is increasingly focused on developing greener and more efficient alternatives. For N-(4-butylphenyl)ethanesulfonamide, future synthetic strategies are likely to embrace these sustainable practices.

Key areas of development include:

Catalytic Approaches: The use of metal catalysts, such as palladium, has enabled the coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides, offering a more direct route. rsc.org Research into iron-promoted reactions of sulfonyl halides with nitroarenes in aqueous media also presents a more environmentally friendly option. acs.org

Green Solvents: A significant shift is the replacement of toxic organic solvents with water or deep eutectic solvents (DESs). researchgate.netnih.govrsc.org The synthesis of sulfonamides in water, under mild conditions, has been shown to be highly effective, with products often precipitating out and being easily collected by filtration. researchgate.net

Alternative Reagents: To avoid the use of reactive sulfonyl chlorides, researchers are exploring stable and readily available starting materials like sodium sulfinates or disulfides. researchgate.netrsc.org Mechanochemical approaches, which are solvent-free, are also gaining traction for their efficiency and reduced environmental impact. rsc.org For instance, a one-pot, double-step procedure using solid sodium hypochlorite (B82951) has been developed for sulfonamide synthesis. rsc.org

These methodologies promise to make the production of this compound and its derivatives more economical and environmentally benign.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Pd-catalyzed Reductive Coupling | Uses nitroarenes and sodium arylsulfinates. rsc.org | High efficiency, good functional group tolerance, avoids harsh reductants. rsc.org |

| Aqueous Media Synthesis | Employs water as a solvent, often with mild heating. researchgate.netrsc.org | Environmentally friendly, simplified product isolation via filtration. researchgate.netrsc.org |

| Deep Eutectic Solvents (DESs) | Uses biodegradable and reusable solvents like choline (B1196258) chloride-based DESs. nih.gov | Sustainable, high yields at ambient temperature, improved eco-friendliness. nih.gov |

| Mechanochemistry | Solvent-free, ball-mill-based synthesis. rsc.org | Cost-effective, environmentally friendly materials, metal-free route. rsc.org |

Integration of Advanced Computational and Artificial Intelligence Approaches

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the study of molecules like this compound. These advanced tools can accelerate the discovery process, from predicting molecular properties to designing new derivatives with enhanced functions.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govmdpi.com Such studies can predict key parameters like acidity, which is crucial for understanding its potential biological activity. researchgate.net For example, computational analysis of related sulfonamides has helped to correlate their structure with their acidity and biological function. researchgate.net

Artificial Intelligence and Machine Learning: AI and machine learning (ML) are becoming indispensable in drug discovery and materials science. mednexus.orgnih.govnih.gov For this compound, AI algorithms could be used for:

Virtual Screening: Identifying potential biological targets by screening large databases of proteins. mbios.org

De Novo Design: Generating novel derivatives with optimized properties, such as improved binding affinity or specific electronic characteristics. mbios.orgstanford.edu

Predictive Modeling: Forecasting pharmacokinetic and toxicological profiles, thereby reducing the need for extensive initial experimental testing. nih.govmbios.org

The synergy between experimental work and these in silico methods will likely lead to a more rapid and rational design of new applications for this compound.

| Computational/AI Tool | Application in this compound Research | Anticipated Outcome |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic properties, and vibrational frequencies. nih.govmdpi.com | Fundamental understanding of the molecule's structure and reactivity. |

| Machine Learning (ML) Models | Prediction of biological activity, toxicity, and physicochemical properties. mednexus.orgnih.gov | Accelerated identification of promising derivatives for specific applications. |

| Generative Adversarial Networks (GANs) | Design of novel molecular structures with desired properties. nih.gov | Creation of new this compound-based compounds with enhanced functions. stanford.edu |

Exploration of New Chemical Biology Applications and Target Classes

The sulfonamide functional group is a well-established pharmacophore present in numerous drugs, including antibacterial, antiviral, and anticancer agents. nih.govnih.gov This provides a strong foundation for exploring the chemical biology applications of this compound.

Future research will likely focus on:

Enzyme Inhibition: Many sulfonamides act as enzyme inhibitors. nih.gov A primary target class for sulfonamides is the carbonic anhydrases (CAs), which are involved in various physiological processes. mdpi.com The N-(4-butylphenyl) group could be explored for its potential to confer selectivity for specific CA isoforms, some of which are overexpressed in tumors. mdpi.com

Novel Therapeutic Areas: Beyond established targets, the unique structure of this compound may allow it to interact with new classes of proteins. Screening this compound against a wide array of biological targets could uncover unexpected therapeutic potential. The butylphenyl moiety, in particular, may influence membrane permeability and interactions with hydrophobic pockets in proteins.

Antibacterial Properties: While many sulfonamide antibiotics have an arylamine group that mimics p-aminobenzoic acid (PABA), the this compound structure is different. rcsb.org Investigating its activity against various bacterial strains, including resistant ones, could reveal new mechanisms of antibacterial action not reliant on the PABA pathway.

Development of this compound-Based Analytical Tools

The inherent properties of the sulfonamide group make it a valuable component in the design of analytical tools, such as chemosensors and fluorescent probes. nih.gov

Fluorescent Probes: The sulfonamide moiety can be incorporated into fluorescent molecules to create probes for specific analytes or biological environments. For instance, sulfonamide-containing naphthalimides have been developed as fluorescent imaging probes for tumor cells. mdpi.com By functionalizing this compound with a fluorophore, it could be developed into a probe, potentially targeting specific proteins or cellular compartments. Reaction-based probes that "turn on" their fluorescence in response to specific reactive oxygen, nitrogen, or sulfur species are a particularly promising area. nih.gov

Optical Chemosensors: Sulfonamides can bind to various ions, leading to a detectable change in their optical properties (colorimetric or fluorescent). nih.gov This makes them attractive for the development of sensors for environmental monitoring or clinical diagnostics. The this compound scaffold could be modified to create selective sensors for metal ions or other small molecules. For example, a fluorescein-derivatized arylsulfonamide has been used in a biosensor for zinc detection. acs.org

| Analytical Tool | Design Principle | Potential Application |

| Fluorescent Probe | Covalent attachment of a fluorophore to the this compound scaffold. mdpi.com | Imaging of specific biological targets or cellular processes. |

| Chemosensor | Modification of the structure to induce a colorimetric or fluorescent change upon binding an analyte. nih.gov | Detection of metal ions or small molecules in biological or environmental samples. |

| Affinity-Based Labeling Probe | Incorporation of a reactive group that is activated under specific conditions to label a target protein. acs.org | Selective chemical modification and imaging of proteins in living cells. |

Supramolecular Chemistry and Materials Science Applications

The rigid and directional nature of the sulfonamide group, capable of forming strong hydrogen bonds, makes it an excellent building block for supramolecular assemblies and advanced materials. wikipedia.orgnih.gov

Crystal Engineering: The N-H and S=O groups of the sulfonamide moiety can act as hydrogen bond donors and acceptors, respectively. This allows for the predictable formation of well-defined crystal structures and supramolecular synthons. nih.gov By studying the crystal packing of this compound, researchers can gain insights into designing crystalline materials with specific properties.

Self-Assembling Materials: The interplay of hydrogen bonding from the sulfonamide group and hydrophobic interactions from the butylphenyl chain could lead to the formation of gels, liquid crystals, or other soft materials in appropriate solvents.

Functional Polymers and Materials: The N-(4-butylphenyl) moiety is already used in materials science. For example, it is a component of Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB), a semiconductor used in organic light-emitting diodes (OLEDs) and sensors. Investigating the incorporation of the entire this compound unit into polymers could lead to new materials with unique electronic or optical properties.

The exploration of these emerging research directions will undoubtedly expand the chemical and practical utility of this compound, positioning it as a valuable compound in both fundamental and applied sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-butylphenyl)ethanesulfonamide, and how do reaction parameters influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonation of the phenyl precursor followed by nucleophilic substitution. Critical parameters include temperature (60–80°C), solvent choice (e.g., DMF or dichloromethane), and reaction time (12–24 hrs). For example, dehydration steps may require reflux conditions to achieve 58–75% yields . Optimization via thin-layer chromatography (TLC) or HPLC is recommended to monitor intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, with sulfonamide protons appearing at δ 3.1–3.5 ppm. Mass spectrometry (MS) verifies molecular weight (e.g., 229.296 g/mol for analogs). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve 3D conformation for target validation .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Degradation pathways, such as sulfonamide bond cleavage, can be monitored via accelerated stability studies (40°C/75% RH for 30 days) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound analogs?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions. Conduct comparative studies using standardized protocols (e.g., fixed IC50 determination methods). For example, analogs with thiophene or pyrimidine moieties show enhanced kinase inhibition versus base structures . Statistical meta-analysis of dose-response curves across studies is advised .

Q. What experimental strategies elucidate the mechanism of action of this compound in cancer models?

- Methodological Answer : Use kinase profiling assays (e.g., ATP-competitive binding assays) to identify targets like EGFR or VEGFR2. Molecular docking simulations predict binding affinity to catalytic domains (e.g., thienopyrimidine core interactions ). Validate hypotheses with CRISPR-Cas9 knockout cell lines to confirm target dependency .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl or methoxy) to improve solubility without compromising membrane permeability. LogP values should be maintained between 2.5–4.0 for optimal bioavailability. In vivo pharmacokinetic studies in rodent models can assess half-life (t½) and clearance rates. For example, fluorinated analogs exhibit prolonged t½ due to reduced metabolic degradation .

Q. What computational approaches are effective in designing this compound derivatives with enhanced selectivity?

- Methodological Answer : Use density functional theory (DFT) to calculate electron distribution at sulfonamide groups, correlating with target binding. Machine learning models trained on SAR datasets predict bioactivity against off-targets (e.g., cytochrome P450 enzymes). Molecular dynamics simulations (100 ns trajectories) assess binding stability in solvated environments .

Q. How can researchers validate the anti-inflammatory potential of this compound in preclinical models?

- Methodological Answer : Employ LPS-induced murine macrophage assays to measure TNF-α/IL-6 suppression. Dose-dependent effects (1–50 µM) should be compared to dexamethasone controls. In vivo efficacy can be tested in carrageenan-induced paw edema models, with histopathological analysis of tissue sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.